molecular formula C17H16BrN3O2 B6476357 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 2640884-77-9

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B6476357
CAS No.: 2640884-77-9
M. Wt: 374.2 g/mol
InChI Key: KSTGBNHEYYWWJI-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide is a brominated furan carboxamide derivative featuring a 1-methylpyrazole-substituted phenyl ethyl group at the amide nitrogen. The bromine atom on the furan ring enhances electrophilicity, while the pyrazole moiety contributes to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTGBNHEYYWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Carboxamide formation: The brominated furan is reacted with an amine derivative to form the carboxamide group.

    Coupling with pyrazole: The final step involves coupling the brominated furan carboxamide with a pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or used as a building block for creating novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions, particularly those involving pyrazole and furan derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole moiety can engage in hydrogen bonding or π-π stacking interactions, while the furan ring can participate in hydrophobic interactions.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a 5-bromofuran-2-carboxamide backbone with several analogues. Key differences lie in the substituents on the amide nitrogen and appended aromatic systems. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents/Features Potential Implications Reference
Target Compound - 5-Bromo-furan
- N-linked ethylphenyl group with 1-methylpyrazole
Balanced lipophilicity; pyrazole enhances hydrogen bonding and π-π interactions
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) - 5-Nitro-furan
- Cyclohexyl group on amide
Nitro group increases redox reactivity; cyclohexyl enhances hydrophobicity
(E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) - Hydrazone linker
- 4-Nitrophenyl group
Hydrazone improves metal coordination; nitro group may enhance electron withdrawal
5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (921074-49-9) - Tetrazole ring (bioisostere)
- p-Tolyl group
Tetrazole mimics carboxylate; tolyl increases metabolic stability
5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide (1119498-24-6) - 1,2,4-Oxadiazole ring
- Additional furan substituent
Oxadiazole improves rigidity; furan enhances π-stacking
5-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide (881549-60-6) - Allyloxy-phenyl group Allyloxy may undergo metabolic oxidation; less steric hindrance

Electronic and Steric Effects

  • Bromo vs.
  • Heterocyclic Variations :
    • Pyrazole (Target) : Provides a planar, aromatic heterocycle with hydrogen-bonding capacity via N–H groups.
    • Tetrazole (921074-49-9) : Acts as a carboxylate bioisostere, improving solubility and metabolic resistance .
    • Oxadiazole (1119498-24-6) : Enhances rigidity and metabolic stability compared to pyrazole .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The ethylphenyl-pyrazole group in the target compound balances lipophilicity, whereas cyclohexyl (22a) or allyloxy (881549-60-6) substituents may increase hydrophobicity or susceptibility to oxidation, respectively .
  • Metabolic Stability : Tetrazole (921074-49-9) and oxadiazole (1119498-24-6) rings are less prone to enzymatic degradation compared to hydrazone (13c) or allyloxy (881549-60-6) groups .

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